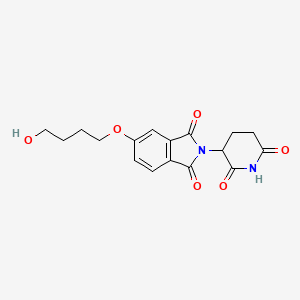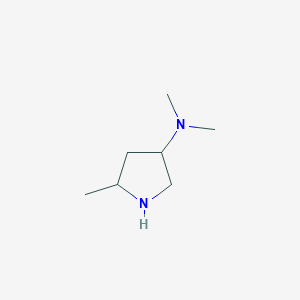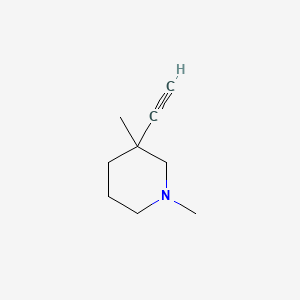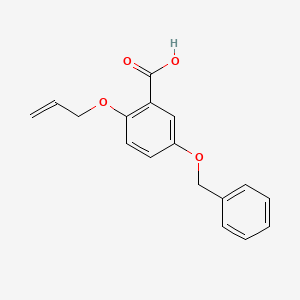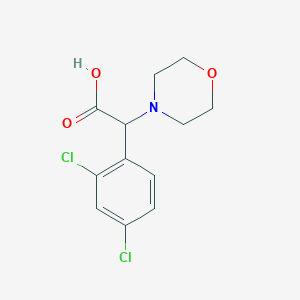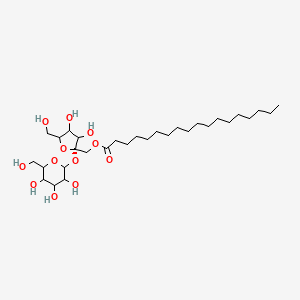
((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate is a complex organic molecule It is characterized by its multiple hydroxyl groups and a stearate ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of a sugar derivative with stearic acid. The process begins with the protection of hydroxyl groups on the sugar molecule to prevent unwanted reactions. The protected sugar is then reacted with stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. After the reaction is complete, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
This compound has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and protection-deprotection reactions.
Biology: Investigated for its potential as a biochemical probe due to its multiple hydroxyl groups.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of this compound is largely dependent on its ability to interact with biological membranes. The stearate moiety allows it to integrate into lipid bilayers, while the hydroxyl groups can form hydrogen bonds with membrane proteins and other biomolecules. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
相似化合物的比较
Similar Compounds
- Glyceryl monostearate
- Sucrose stearate
- Sorbitan monostearate
Uniqueness
Compared to similar compounds, ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate has a unique structure with multiple hydroxyl groups and a complex sugar backbone. This gives it distinct properties, such as higher solubility in water and the ability to form more hydrogen bonds, making it more versatile in various applications.
属性
分子式 |
C30H56O12 |
|---|---|
分子量 |
608.8 g/mol |
IUPAC 名称 |
[(2S)-3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21?,22?,24?,25?,26?,27?,28?,29?,30-/m0/s1 |
InChI 键 |
SZYSLWCAWVWFLT-KJMSOAQQSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


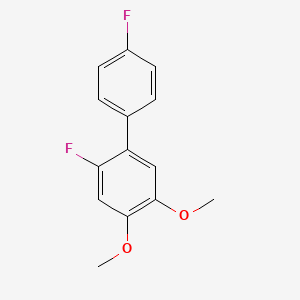
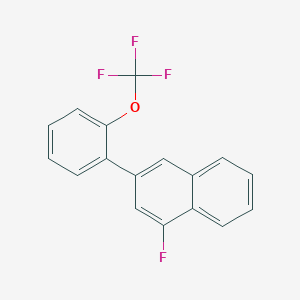
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
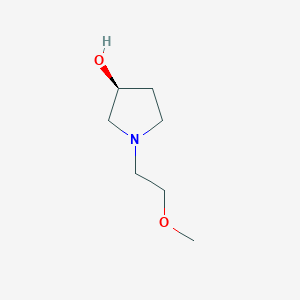
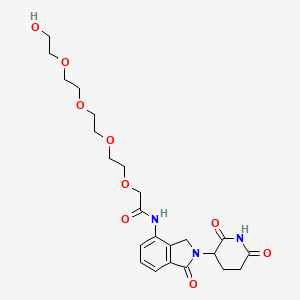
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
